(4-Iodo-3-methylphenyl)methanol
CAS No.: 959632-18-9
Cat. No.: VC8011510
Molecular Formula: C8H9IO
Molecular Weight: 248.06
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959632-18-9 |
|---|---|
| Molecular Formula | C8H9IO |
| Molecular Weight | 248.06 |
| IUPAC Name | (4-iodo-3-methylphenyl)methanol |
| Standard InChI | InChI=1S/C8H9IO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3 |
| Standard InChI Key | GKVHYRRQQVUDKB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)CO)I |
| Canonical SMILES | CC1=C(C=CC(=C1)CO)I |
Introduction
Structural and Chemical Identity
(4-Iodo-3-methylphenyl)methanol belongs to the class of substituted benzyl alcohols, distinguished by its iodine and methyl substituents. The iodine atom at the 4-position introduces significant steric and electronic effects, influencing both reactivity and solubility. The compound’s IUPAC name is 4-iodo-3-methylbenzenemethanol, with synonyms including (4-iodo-3-methylphenyl)methanol and Benzenemethanol, 4-iodo-3-methyl- .
Table 1: Fundamental Chemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉IO | |
| Molecular Weight | 248.06 g/mol | |
| Density | 1.751±0.06 g/cm³ (Predicted) | |
| Boiling Point | 281.4±25.0 °C (Predicted) | |
| pKa | 14.16±0.10 (Predicted) | |
| Exact Mass | 247.97000 |
The predicted density and boiling point suggest moderate intermolecular forces, consistent with its aromatic and polar hydroxymethyl group. The high pKa (14.16) indicates weak acidity, typical for benzyl alcohols .
Synthesis and Industrial Production
The synthesis of (4-Iodo-3-methylphenyl)methanol is documented in patents by Eli Lilly and Company, where it serves as a precursor for hydrazine derivatives. A key route involves:
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Iodination of 3-methylbenzyl alcohol: Direct electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .
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Functional group interconversion: Reduction of a corresponding aldehyde or ester intermediate, though specific protocols remain proprietary .
A related synthesis for 4-iodo-3-methylisoxazole-5-carbaldehyde (CAS CN108329279B) demonstrates the broader applicability of iodination strategies. In this method, iodination with N-iodosuccinimide in acetonitrile and trifluoroacetic acid achieves regioselective substitution at the 4-position . Such methods likely inform the production of (4-Iodo-3-methylphenyl)methanol, though exact reaction conditions are tailored to substrate stability .
Table 2: Comparative Iodination Strategies
| Substrate | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 3-Methylbenzyl alcohol | N-Iodosuccinimide | Acetonitrile | 65–75°C | ~94% |
| 5-(Diethoxymethyl)-3-methylisoxazole | N-Iodosuccinimide | Acetonitrile | 65–75°C | 82% |
Physicochemical and Spectroscopic Properties
Experimental data for (4-Iodo-3-methylphenyl)methanol remain limited, but predicted properties align with structural analogs:
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Solubility: Expected to be soluble in polar aprotic solvents (e.g., DMSO, THF) due to the hydroxymethyl group, with limited aqueous solubility .
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Stability: Susceptible to oxidative degradation at the benzylic alcohol group, necessitating storage under inert atmospheres .
Nuclear magnetic resonance (NMR) data for related compounds, such as 5-(diethoxymethyl)-3-methylisoxazole, reveal characteristic peaks:
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¹H NMR (400 MHz, CDCl₃): δ 6.21 (s, 1H, aromatic), 5.63 (s, 1H, methine), 3.66 (q, 4H, OCH₂), 2.33 (s, 3H, CH₃) .
These signals suggest similar aromatic and aliphatic environments in (4-Iodo-3-methylphenyl)methanol.
Derivatives and Functional Analogues
Structural modifications of (4-Iodo-3-methylphenyl)methanol yield compounds with varied applications:
4.2 (4-Iodo-3-methylphenyl)methanamine Hydrochloride
Reduction of the hydroxymethyl group to an amine introduces basicity, expanding utility in drug delivery systems. The hydrochloride salt (CID 86775894) has a molecular weight of 265.53 g/mol and a predicted collision cross-section (CCS) of 138.0 Ų for [M+H]+ .
Table 3: Derivative Comparison
Industrial and Pharmaceutical Applications
(4-Iodo-3-methylphenyl)methanol’s primary use lies in synthesizing hydrazine derivatives for antipsychotic and anticancer agents. Eli Lilly’s patent (WO2007/140174 A2) details its conversion to (4-iodo-2-methylphenyl)hydrazine, a scaffold for dopamine D₃ receptor antagonists . The iodine atom facilitates subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid diversification of lead compounds .
Future Research Directions
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Property Elucidation: Experimental determination of melting/boiling points and solubility profiles.
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Green Synthesis: Developing catalytic iodination methods to reduce N-iodosuccinimide waste .
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Biological Screening: Evaluating antimicrobial or anticancer activity given iodine’s radio-sensitizing potential.
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